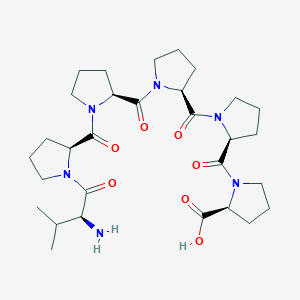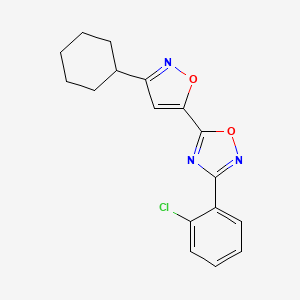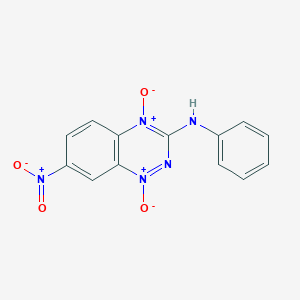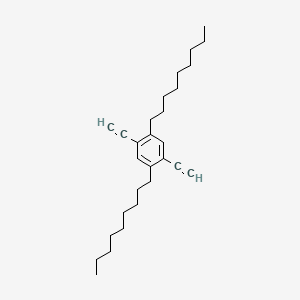![molecular formula C13H11BrN2O B12616514 Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- CAS No. 918667-03-5](/img/structure/B12616514.png)
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-溴-2-[(E)-((5-甲基-2-吡啶基)亚氨基)甲基]-苯酚是一种复杂的有机化合物 ,属于席夫碱 类。席夫碱通常由伯胺与羰基化合物缩合而成。该化合物以苯酚环的4位上的溴原子以及连接苯酚和5-甲基-2-吡啶基部分的亚胺基为特征。
准备方法
4-溴-2-[(E)-((5-甲基-2-吡啶基)亚氨基)甲基]-苯酚的合成可以通过几种合成路线实现。一种常见的方法是4-溴-2-羟基苯甲醛与5-甲基-2-氨基吡啶在酸性催化剂存在下缩合反应。反应通常在乙醇溶剂中回流条件下进行,以促进亚胺键的形成。
该化合物的工业生产方法可能涉及类似的缩合反应,但规模更大。使用连续流动反应器和优化的反应条件可以提高产物的产率和纯度。此外,重结晶和色谱等纯化技术用于分离所需的化合物。
化学反应分析
4-溴-2-[(E)-((5-甲基-2-吡啶基)亚氨基)甲基]-苯酚会发生各种化学反应,包括:
氧化: 酚羟基可以使用高锰酸钾或过氧化氢等氧化剂氧化成醌衍生物。
还原: 亚胺基可以使用硼氢化钠或氢化铝锂等还原剂还原成胺。
取代: 4位上的溴原子可以通过亲核芳香取代反应被其他亲核试剂取代。该反应的常用试剂包括甲醇钠或硫醇钾。
偶联反应: 该化合物可以在钯催化剂存在下与各种硼酸进行Suzuki-Miyaura 偶联反应,形成碳碳键。
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,酚基的氧化产生醌衍生物,而亚胺基的还原会导致胺的形成。
科学研究应用
4-溴-2-[(E)-((5-甲基-2-吡啶基)亚氨基)甲基]-苯酚具有多种科学研究应用:
化学: 该化合物在配位化学中用作配体,与锌、铜和镍等过渡金属形成金属配合物。
生物学: 该化合物表现出抗菌特性,并被研究用于其作为抗菌剂和抗真菌剂的潜在用途。它可以抑制各种病原微生物的生长。
医学: 正在进行研究以探索该化合物作为治疗剂的潜力。其与生物靶标相互作用的能力使其成为药物开发的候选者。
工业: 该化合物用于合成先进材料,包括聚合物和染料。其独特的结构特征有助于这些材料的特性。
作用机制
4-溴-2-[(E)-((5-甲基-2-吡啶基)亚氨基)甲基]-苯酚的作用机制涉及它与特定分子靶标的相互作用。该化合物可以通过其酚羟基和亚胺基与金属离子形成氢键和配位。这些相互作用可以调节酶和受体的活性,从而导致各种生物效应。
在抗菌应用中,该化合物破坏微生物的细胞膜完整性,导致细胞裂解和死亡。在配位化学中,该化合物充当螯合剂,稳定金属离子并促进催化反应。
相似化合物的比较
4-溴-2-[(E)-((5-甲基-2-吡啶基)亚氨基)甲基]-苯酚可以与其他类似化合物进行比较,例如:
2-溴-4-甲基苯酚: 该化合物具有相似的溴取代,但缺少亚胺和吡啶基。它用于不同的应用,例如调味剂和有机合成的中间体。
4-溴-2-[(苯基亚氨基)甲基]-苯酚: 该化合物具有苯基而不是吡啶基。它表现出不同的化学反应性和应用,特别是在热致变色领域。
4-溴-2-[(E)-((2-吡啶基)亚氨基)甲基]-苯酚: 该化合物类似,但缺少吡啶环上的甲基。它具有不同的配位化学性质和生物活性。
属性
CAS 编号 |
918667-03-5 |
|---|---|
分子式 |
C13H11BrN2O |
分子量 |
291.14 g/mol |
IUPAC 名称 |
4-bromo-2-[(5-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-5-13(15-7-9)16-8-10-6-11(14)3-4-12(10)17/h2-8,17H,1H3 |
InChI 键 |
RFYJTEYYXWCBFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)

![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)

![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)


![ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate](/img/structure/B12616502.png)
